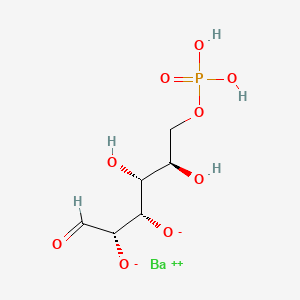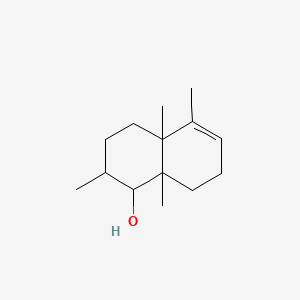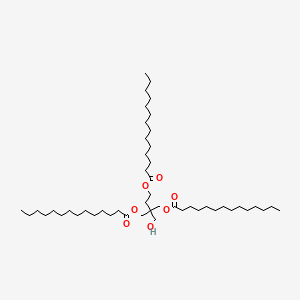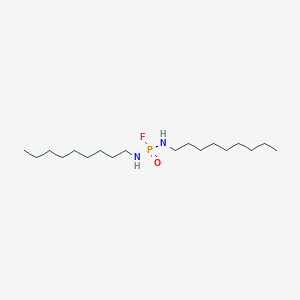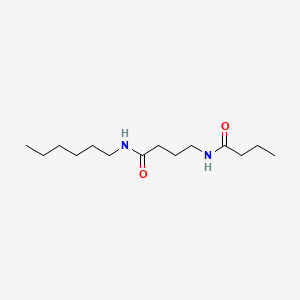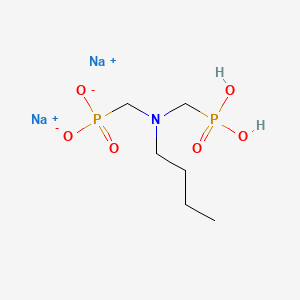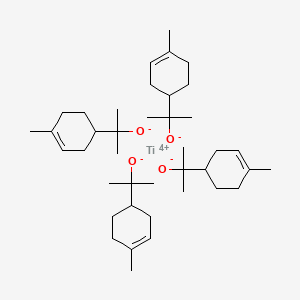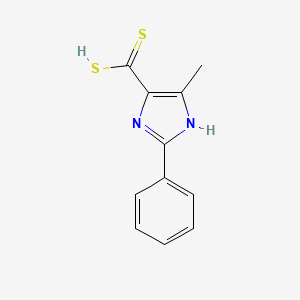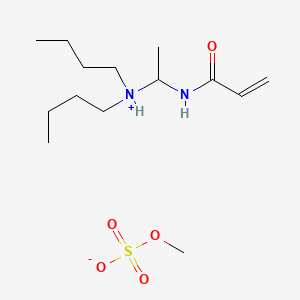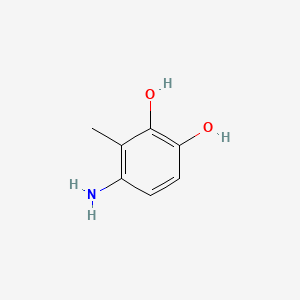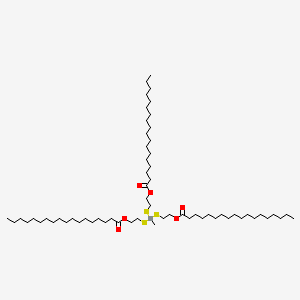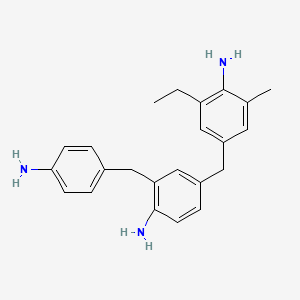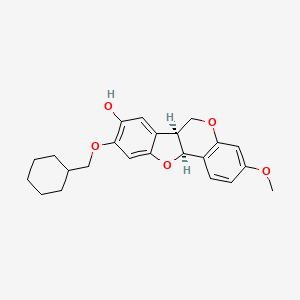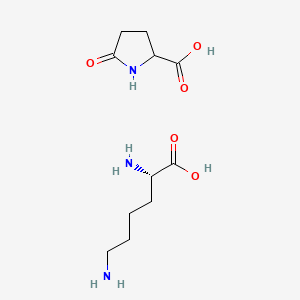
Einecs 285-802-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-DL-proline, compound with L-lysine, typically involves the reaction of DL-proline with L-lysine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous monitoring systems. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-oxo-DL-proline, compound with L-lysine, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
5-oxo-DL-proline, compound with L-lysine, has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of certain medical conditions.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 5-oxo-DL-proline, compound with L-lysine, involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-oxo-DL-proline, compound with L-lysine, include:
- 5-oxo-DL-proline
- L-lysine
- Other amino acid derivatives
Uniqueness
What sets 5-oxo-DL-proline, compound with L-lysine, apart from similar compounds is its unique combination of properties and applications. The compound’s ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable substance in scientific research and industry .
Propriétés
Numéro CAS |
85153-23-7 |
|---|---|
Formule moléculaire |
C11H21N3O5 |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
(2S)-2,6-diaminohexanoic acid;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H14N2O2.C5H7NO3/c7-4-2-1-3-5(8)6(9)10;7-4-2-1-3(6-4)5(8)9/h5H,1-4,7-8H2,(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t5-;/m0./s1 |
Clé InChI |
GSTSUZHIVMCRLR-JEDNCBNOSA-N |
SMILES isomérique |
C1CC(=O)NC1C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
SMILES canonique |
C1CC(=O)NC1C(=O)O.C(CCN)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
